6-Hydrazinylnicotinamide 6-Hydrazinylnicotinamide
Brand Name: Vulcanchem
CAS No.: 69879-23-8
VCID: VC3928907
InChI: InChI=1S/C6H8N4O/c7-6(11)4-1-2-5(10-8)9-3-4/h1-3H,8H2,(H2,7,11)(H,9,10)
SMILES: C1=CC(=NC=C1C(=O)N)NN
Molecular Formula: C6H8N4O
Molecular Weight: 152.15 g/mol

6-Hydrazinylnicotinamide

CAS No.: 69879-23-8

Cat. No.: VC3928907

Molecular Formula: C6H8N4O

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

6-Hydrazinylnicotinamide - 69879-23-8

Specification

CAS No. 69879-23-8
Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
IUPAC Name 6-hydrazinylpyridine-3-carboxamide
Standard InChI InChI=1S/C6H8N4O/c7-6(11)4-1-2-5(10-8)9-3-4/h1-3H,8H2,(H2,7,11)(H,9,10)
Standard InChI Key XHNXJRVXHHTIKS-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(=O)N)NN
Canonical SMILES C1=CC(=NC=C1C(=O)N)NN

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-Hydrazinylnicotinamide (CAS: 69879-23-8) is a pyridine derivative with the molecular formula C₆H₈N₄O and a molar mass of 152.15 g/mol. Its IUPAC name, 6-hydrazinylpyridine-3-carboxamide, reflects its structure: a pyridine ring substituted with a carboxamide group at position 3 and a hydrazine group at position 6 (Figure 1).

Structural Representation

  • SMILES: C1=CC(=NC=C1C(=O)N)NN

  • Key Functional Groups:

    • Hydrazine (-NH-NH₂): Enables chelation with radionuclides.

    • Carboxamide (-CONH₂): Enhances solubility and stability in aqueous media .

Physicochemical Properties

PropertyValue/RangeSource
Solubility>100 mg/mL in water
pKa~3.5 (hydrazine group)
StabilityStable at pH 4–6
Radiochemical Purity≥90% (post-labeling)

Synthesis and Modification Strategies

Synthetic Routes

6-HYNIC is typically synthesized via nucleophilic substitution:

  • Starting Material: 6-Chloronicotinamide reacts with hydrazine hydrate in ethanol under reflux .

  • Reaction Conditions:

    • Temperature: 80–100°C

    • Duration: 4–6 hours

    • Yield: 70–85% .

Key Reaction:

6-Chloronicotinamide+Hydrazine HydrateEthanol, Δ6-HYNIC+HCl\text{6-Chloronicotinamide} + \text{Hydrazine Hydrate} \xrightarrow{\text{Ethanol, Δ}} \text{6-HYNIC} + \text{HCl}

Derivatization for Radiolabeling

6-HYNIC derivatives are prepared for technetium-99m labeling:

  • Antibody Conjugation: Succinimidyl 6-hydrazinonicotinate hydrochloride reacts with IgG antibodies, introducing ~3 hydrazine groups per antibody .

  • Peptide Conjugation: Used in bombesin and RGD analogs for targeted imaging .

Applications in Nuclear Medicine

Technetium-99m Labeling

6-HYNIC forms stable complexes with 99mTc^{99m}\text{Tc} via a diazenido linkage, enabling high-specific-activity radiopharmaceuticals .

Optimized Labeling Protocol :

ParameterOptimal Value
99mTc^{99m}\text{Tc}:Peptide Ratio1:200–400
ColigandTricine/EDDA (2:1 ratio)
Incubation Time60 minutes

Case Study: 99mTc^{99m}\text{Tc}-HYNIC-IgG showed comparable target-to-background ratios to 111In^{111}\text{In}-IgG in rat infection models, with faster blood clearance (T/B ratio: 3:1 at 1 hour) .

Clinical Imaging Agents

  • Infection Imaging: Chemotactic peptides (e.g., For-MLF-(D)-K-HYNIC) localized E. coli infections in rabbits with T/B ratios >20:1 .

  • Cancer Theranostics: 177Lu^{177}\text{Lu}-HYNIC-PSMA derivatives achieved tumor-to-kidney ratios of 5:1 in prostate cancer models .

Tissue% Injected Dose/g (6h)
Liver8.2 ± 1.1
Kidneys5.6 ± 0.8
Blood0.9 ± 0.2
Tumor (PC-3)2.4 ± 0.3

Data from murine models show rapid clearance (t₁/₂α: 15 minutes) and renal excretion .

Comparative Analysis with Related Agents

Parameter6-HYNIC-IgG111In^{111}\text{In}-IgG
Target-to-Background3.1:13.0:1
Liver Uptake8.2% ID/g12.5% ID/g
Radiolabeling Time60 minutes24 hours

Advantages: Faster labeling, no need for post-purification .

Challenges and Future Directions

Limitations

  • Coordination Isomers: Multiple species form during labeling, requiring coligands (e.g., EDDA) for stability .

  • Oxygen Sensitivity: Hydrazine groups oxidize in air, necessitating inert atmospheres during synthesis .

Emerging Applications

  • Theranostics: 68Ga^{68}\text{Ga}/177Lu^{177}\text{Lu}-HYNIC-PSMA agents for prostate cancer .

  • Neuroinflammation Imaging: 99mTc^{99m}\text{Tc}-HYNIC-TSPO ligands targeting microglial activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator